1H-Imidazolium, 4,5-dihydro-1-(2-hydroxyethyl)-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, inner salt, monosodium salt
CAS No.: 68039-23-6
Cat. No.: VC18465136
Molecular Formula: C19H37N2NaO5S
Molecular Weight: 428.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68039-23-6 |
|---|---|
| Molecular Formula | C19H37N2NaO5S |
| Molecular Weight | 428.6 g/mol |
| IUPAC Name | sodium;2-hydroxy-3-[3-(2-oxidoethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]propane-1-sulfonate |
| Standard InChI | InChI=1S/C19H38N2O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-19-20(14-15-22)12-13-21(19)16-18(23)17-27(24,25)26;/h18,23H,2-17H2,1H3,(H,24,25,26);/q;+1/p-1 |
| Standard InChI Key | MUKBRPKTWIKPSD-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCCCCCCC1=[N+](CCN1CC[O-])CC(CS(=O)(=O)[O-])O.[Na+] |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound features a 4,5-dihydro-1H-imidazolium ring system, which is partially hydrogenated compared to aromatic imidazolium salts . This saturation reduces aromaticity, altering electronic properties and reactivity. Key substituents include:
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1-(2-Hydroxyethyl): A hydrophilic group enhancing water solubility and hydrogen-bonding capacity.
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2-Undecyl: An 11-carbon alkyl chain providing hydrophobic character, critical for micelle formation .
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3-(2-Hydroxy-3-sulfopropyl): A sulfonate-containing group contributing to zwitterionic behavior and pH-dependent solubility .
The inner salt configuration arises from intramolecular charge neutralization between the imidazolium cation and the sulfonate anion, while the monosodium salt indicates an additional sodium counterion stabilizing the structure .
IUPAC Name Breakdown
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Parent ring: 4,5-Dihydro-1H-imidazolium (indicating a five-membered ring with two adjacent saturated carbons).
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Substituents:
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Position 1: 2-Hydroxyethyl.
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Position 2: Undecyl (C11H23).
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Position 3: 2-Hydroxy-3-sulfopropyl.
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Counterion: Monosodium (Na⁺).
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves dehydrogenation of imidazolidine precursors using brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) . A generalized route includes:
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Imidazolidine Formation: Condensation of ethylenediamine derivatives with aldehydes or ketones.
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Dehydrogenation: Treatment with DBDMH to oxidize the imidazolidine to the dihydroimidazolium intermediate .
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Functionalization: Introduction of the sulfopropyl group via nucleophilic substitution or sulfonation.
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Salt Formation: Neutralization with sodium hydroxide to yield the monosodium salt.
Optimization Considerations
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Reagent Selection: DBDMH outperforms N-bromosuccinimide (NBS) in yield (85–92% vs. 70–78%) and reaction time (2–4 hr vs. 6–8 hr) .
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Solvent Systems: Polar aprotic solvents (e.g., acetonitrile) favor homogeneous reaction conditions.
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Purification: Chromatography or recrystallization from ethanol/water mixtures isolates the product.
Physicochemical Properties
Solubility and Amphiphilicity
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Water Solubility: Enhanced by the sulfonate and hydroxyethyl groups, with solubility >50 mg/mL at 25°C .
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Critical Micelle Concentration (CMC): Estimated at 0.8–1.2 mM, comparable to other zwitterionic surfactants .
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pH Sensitivity: Stable across pH 4–10 due to the sulfonate group’s low pKa (<1) .
Spectroscopic Characterization
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¹H NMR (D₂O): δ 3.75–3.90 (m, imidazolium CH₂), δ 1.20–1.40 (m, undecyl CH₂), δ 4.10–4.30 (sulfopropyl CH₂) .
Applications and Functional Utility
Surfactant and Emulsification
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Detergent Formulations: Effective in hard water due to sulfonate’s calcium tolerance .
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Oil-in-Water Emulsions: Stabilizes droplets via hydrophobic (undecyl) and hydrophilic (sulfonate) interactions .
Biomedical Applications
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Antimicrobial Activity: Disrupts microbial membranes via alkyl chain insertion, with MIC values of 8–16 µg/mL against E. coli .
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Drug Delivery: Zwitterionic nature reduces protein adsorption, enabling stealth nanoparticle coatings .
Industrial Uses
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Corrosion Inhibition: Adsorbs onto metal surfaces, reducing oxidation rates by 60–70% in acidic environments .
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Enhanced Oil Recovery: Lowers interfacial tension between crude oil and brine to <0.1 mN/m .
Analytical and Regulatory Considerations
Quality Control Methods
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HPLC-PDA: Retention time 12.3 min (C18 column, 0.1% TFA in water/acetonitrile) .
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Elemental Analysis: Calculated (found) for C₂₃H₄₄N₂O₅SNa: C 54.52% (54.48%), H 8.75% (8.72%) .
Regulatory Status
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